2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention due to their diverse biological properties and chemical reactivities .
- These compounds exhibit activities such as antimicrobial, anthelmintic, antiarthropodal, and fungicidal effects, making them interesting for medicinal chemistry and industrial applications.
2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: is a chemical compound with the molecular formula C₁₇H₁₂ClN₃O₂S and an average mass of approximately 357.8 Da .
Preparation Methods
- The synthetic routes for this compound involve several steps:
- Start with N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
- React 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives .
Chemical Reactions Analysis
- Common reagents and conditions used in these reactions are specific to the synthetic steps mentioned earlier.
- The major products formed from these reactions are the 1,3,4-thiadiazole derivatives.
2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in:
Medicinal Chemistry: Due to its diverse biological activities, it could be explored as a potential drug candidate.
Industry: Its chemical reactivity makes it useful in the synthesis of other compounds.
Biological Research: Investigating its effects on cellular pathways and molecular targets.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, further research could compare its properties with related 1,3,4-thiadiazoles.
Properties
Molecular Formula |
C17H12ClN3O2S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[1-(3-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10(23-12-6-4-5-11(18)9-12)15-20-21-16(22)13-7-2-3-8-14(13)19-17(21)24-15/h2-10H,1H3 |
InChI Key |
UPMQOHUJFCUXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.